T-3775440 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

T-3775440 HCl is a potent, selecitve, irreversible LSD1 inhibitor.

科学的研究の応用

Chemical Properties and Mechanism of Action

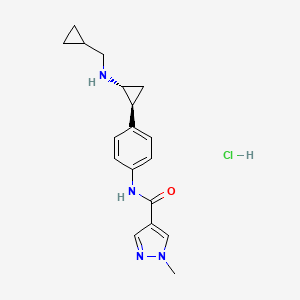

This compound is characterized by a complex structure that includes a pyrazole ring, a carboxamide group, and a cyclopropylmethylamino moiety. Its stereochemistry, indicated by the (1S,2R) configuration, is crucial for its biological activity. T-3775440 hydrochloride functions primarily as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1) . By covalently binding to the enzyme's active site, it prevents the removal of methyl groups from histone tails, thereby disrupting normal gene expression regulation .

Cancer Treatment

Research indicates that T-3775440 hydrochloride exhibits anti-cancer properties by blocking the proliferation of various cancer cell lines. The compound's action leads to altered expression of genes associated with cell growth and survival, making it a candidate for cancer therapeutics.

Hereditary Angioedema

The compound has been studied for its efficacy in treating hereditary angioedema (HAE), a rare genetic condition characterized by recurrent episodes of swelling. Clinical data suggest that T-3775440 can significantly reduce the frequency of HAE attacks, providing an alternative to existing treatments such as intravenous C1 inhibitor replacement therapy .

Case Study 1: Hereditary Angioedema

A clinical trial evaluating the oral administration of T-3775440 hydrochloride demonstrated a substantial reduction in attack frequency among patients suffering from hereditary angioedema. The study highlighted its safety and tolerability profile, suggesting it as a viable option for long-term management of this condition .

Case Study 2: Cancer Cell Line Proliferation

In vitro studies have shown that T-3775440 hydrochloride effectively inhibits the growth of several cancer cell lines. The mechanism involves the modulation of gene expression related to apoptosis and cell cycle regulation, indicating its potential role as an anti-cancer agent.

作用機序

Target of Action

T-3775440 hydrochloride is an irreversible inhibitor of the chromatin demethylase known as lysine-specific histone demethylase 1A (LSD1 or KDM1A) . LSD1 is a key player in the regulation of gene expression, and its dysregulation has been implicated in the development of various cancers .

Mode of Action

T-3775440 hydrochloride exerts its antiproliferative effects by disrupting the interaction between LSD1 and certain SNAG domain proteins, such as growth factor–independent 1B (GFI1B) and INSM1 . These proteins are transcription factors critical for the differentiation processes of certain cell lineages .

Biochemical Pathways

The disruption of the LSD1-GFI1B and LSD1-INSM1 interactions by T-3775440 hydrochloride leads to changes in gene expression. For instance, it inhibits the expression of neuroendocrine-associated genes, such as ASCL1 . This disruption enforces the transdifferentiation of erythroid/megakaryocytic lineages into granulomonocytic-like lineage cells .

Pharmacokinetics

It’s highly selective for LSD1 relative to other monoamine oxidases (e.g., MAO-A and MAO-B), with an IC50 value of 2.1 nM .

Result of Action

The primary result of T-3775440 hydrochloride’s action is the inhibition of cell proliferation. For example, it has been shown to inhibit the proliferation of small-cell lung cancer (SCLC) cells in vitro and retard SCLC tumor growth in vivo . Similarly, it has shown significant antitumor efficacy in acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) xenograft models .

生化学分析

Biochemical Properties

T-3775440 hydrochloride interacts with LSD1, a histone demethylase, in an irreversible manner . This interaction is highly selective, with T-3775440 hydrochloride demonstrating a much greater affinity for LSD1 than for other monoamine oxidases .

Cellular Effects

T-3775440 hydrochloride has been shown to block the proliferation of several cell lines as quickly as day 3 of treatment . It also influences cell function by disrupting the LSD1-GFI1B association in a concentration-dependent manner .

Molecular Mechanism

T-3775440 hydrochloride exerts its effects at the molecular level by irreversibly inhibiting LSD1 . This results in changes in gene expression, as LSD1 is involved in the demethylation of histones, a process that plays a key role in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, T-3775440 hydrochloride has been observed to upregulate CD86 mRNA expression in tumor xenografts of HEL92.1.7 cells in a dose-dependent manner following the oral administration of single doses ranging from 3 to 30 mg/kg .

Dosage Effects in Animal Models

In animal models, T-3775440 hydrochloride has demonstrated significant antitumor effects . The effects of T-3775440 hydrochloride vary with different dosages, with higher doses resulting in greater antitumor activity .

Metabolic Pathways

T-3775440 hydrochloride is involved in the metabolic pathway of histone demethylation, where it acts as an inhibitor of LSD1 . LSD1 is an enzyme that removes methyl groups from histones, thereby influencing gene expression .

Transport and Distribution

Given its molecular properties and its interactions with LSD1, it is likely that it is transported to the nucleus where LSD1 is located .

Subcellular Localization

T-3775440 hydrochloride is likely to be localized in the nucleus due to its interaction with LSD1, a nuclear enzyme .

生物活性

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide; hydrochloride, commonly referred to as T-3775440 HCl, is a compound with significant biological activity, particularly as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1). This article reviews the biological activity of T-3775440 HCl, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

T-3775440 HCl functions primarily as an LSD1 inhibitor . LSD1 plays a critical role in epigenetic regulation by demethylating lysine residues on histone proteins, which affects gene expression. Inhibition of LSD1 can lead to the reactivation of silenced genes involved in tumor suppression and other biological processes. This mechanism is particularly relevant in cancer biology, where LSD1 is often overexpressed .

Chemical Structure

The chemical structure of T-3775440 HCl can be summarized as follows:

| Component | Details |

|---|---|

| IUPAC Name | N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide; hydrochloride |

| Molecular Formula | C18H22N4O·HCl |

| Molecular Weight | 346.9 g/mol |

Anticancer Properties

Recent studies have highlighted the potential of T-3775440 HCl in cancer therapy. By inhibiting LSD1, this compound may induce differentiation and apoptosis in cancer cells. For instance, research has shown that LSD1 inhibitors can enhance the efficacy of chemotherapy agents by reversing resistance mechanisms in various cancer types .

Case Studies

- Acute Myeloid Leukemia (AML) : A study demonstrated that T-3775440 HCl effectively reduced cell viability in AML cell lines by promoting differentiation and apoptosis through LSD1 inhibition .

- Solid Tumors : Another investigation reported that treatment with T-3775440 HCl in combination with standard chemotherapy led to improved outcomes in preclinical models of solid tumors, suggesting its role as a potential adjuvant therapy .

Neuroprotective Effects

Beyond its anticancer properties, T-3775440 HCl has been explored for neuroprotective effects. LSD1 inhibition is linked to neurodegenerative diseases where dysregulated gene expression contributes to neuronal death. Preclinical studies indicate that this compound may protect against neurodegeneration by modulating neuroinflammatory pathways and promoting neuronal survival .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of T-3775440 HCl is crucial for assessing its therapeutic viability.

Pharmacokinetics

The pharmacokinetic profile indicates that T-3775440 HCl has favorable absorption characteristics with a significant half-life allowing for once-daily dosing in clinical settings. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which is essential for its clearance from the body .

Toxicological Profile

Initial toxicological assessments have shown that T-3775440 HCl exhibits a manageable safety profile at therapeutic doses. However, ongoing studies are necessary to fully elucidate any long-term effects or potential toxicity associated with chronic use.

特性

IUPAC Name |

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPAGOQZFSLFH-MCJVGQIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。